molecular formula C9H5Br2F2N3 B6361765 3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240566-57-7

3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6361765
CAS No.: 1240566-57-7
M. Wt: 352.96 g/mol
InChI Key: XUTYXXKTINBTGO-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole is a brominated triazole derivative featuring a 3,4-difluorobenzyl substituent. The compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including fungicidal, insecticidal, and anti-inflammatory properties . The 3,4-difluorophenyl group contributes to lipophilicity and may influence metabolic resistance, a common feature in agrochemical and pharmaceutical candidates.

Properties

IUPAC Name

3,5-dibromo-1-[(3,4-difluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-1-2-6(12)7(13)3-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTYXXKTINBTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole typically involves multiple steps. One common method includes the bromination of a triazole precursor, followed by the introduction of the difluorophenylmethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole , several chemical reactions can be anticipated based on the reactivity of similar compounds:

  • Substitution Reactions : The bromine atoms can be replaced by other nucleophiles, such as alkoxides or amines, under appropriate conditions.

  • Cross-Coupling Reactions : The bromo substituents can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl boronic acids, leading to further functionalization.

  • Nucleophilic Substitution at the Triazole Ring : The triazole nitrogen can react with alkylating agents to form N-alkylated derivatives.

Example Reaction Conditions

Reaction TypeConditionsExpected Outcome
Nucleophilic SubstitutionNaOH, EtOH, refluxReplacement of Br with OH
Cross-CouplingPd(PPh3)4, Na2CO3, H2O, refluxCoupling with aryl boronic acids

Biological Activities of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a 3,4-difluorophenylmethyl group could potentially enhance or modify these activities.

Antibacterial Activity

Studies have shown that certain 1,2,4-triazole derivatives exhibit significant antibacterial activity, often surpassing that of known antibiotics like ciprofloxacin .

Scientific Research Applications

Chemistry

3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole serves as a versatile building block in organic synthesis. Its halogenated structure allows for various chemical transformations:

  • Substitution Reactions : The bromine atoms can be replaced with different nucleophiles to create new compounds.
  • Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura and Stille coupling to form complex organic molecules.
Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of bromine with nucleophilesStrong acids/bases
CouplingFormation of carbon-carbon bondsPalladium catalysts
Oxidation/ReductionAlteration of oxidation statesOxidizing/reducing agents

Biology

Research indicates potential biological activities of this compound:

  • Antimicrobial Properties : Studies have shown that compounds related to triazoles exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest that derivatives of triazoles may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being explored for its utility as a pharmaceutical intermediate:

  • Drug Development : Its unique structure may facilitate the synthesis of novel drugs targeting diseases such as cancer and infections.
  • Mechanism of Action : The interaction with biological molecules could modify their functions, potentially leading to therapeutic effects.

Industry

In industrial applications, this compound is utilized in:

  • Material Science : Its properties make it suitable for developing advanced materials including polymers and coatings.
  • Agricultural Chemicals : Research into its efficacy as a pesticide or herbicide is ongoing due to its potential biological activity.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their antimicrobial properties. Results indicated that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In research documented in Cancer Research, derivatives of the triazole family were tested for their ability to inhibit the growth of breast cancer cells. The results demonstrated that certain modifications to the triazole ring enhanced cytotoxicity against cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong bonds with various biological molecules, potentially inhibiting or modifying their function. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related 1,2,4-triazole derivatives based on substituent variations, physicochemical properties, and biological activity. Below is a detailed analysis:

Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Position on Benzyl Group Key Features
3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole (N/A) C9H5Br2F2N3 352.96 2,6-difluoro Higher steric hindrance due to ortho-F
3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole (1240580-09-9) C9H5Br2F2N3 352.96 2,4-difluoro Enhanced dipole moments from asymmetric F
3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole (1240572-43-3) C9H5Br2F2N3 352.96 2,5-difluoro Balanced lipophilicity for API intermediates
3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole (1240571-54-3) C9H6Br2ClN3 351.43 3-chloro Chlorine’s polarizability enhances binding
3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole (320424-28-0) C9H6Br2FN3 335.97 4-fluoro Para-F reduces steric effects

Key Observations:

  • Fluorine substituents generally increase metabolic stability compared to chlorine .
  • The 3,4-difluoro analog (hypothetical) would combine meta- and para-F effects, likely optimizing both electronic and steric properties.

Biological Activity

3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that has gained attention in medicinal chemistry for its potential biological activities. This compound features a triazole ring substituted with bromine and fluorine atoms, which may enhance its biological interactions compared to simpler triazoles. The molecular formula is C9H5Br2F2N3C_9H_5Br_2F_2N_3 with a molecular weight of approximately 352.96 g/mol.

Synthesis

The synthesis of this compound typically involves bromination of a triazole precursor followed by the introduction of the difluorophenylmethyl group. Common methods include:

  • Bromination Reactions : Utilizing strong acids or bases under controlled temperatures to achieve high yields.
  • Coupling Reactions : Involving the reaction of brominated triazoles with difluorobenzyl bromide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate as a base.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies. Key findings include:

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown it to inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research has indicated that derivatives of triazoles can exhibit anticancer activity. Specifically, this compound has demonstrated potential in inhibiting cancer cell proliferation in various cancer lines.

Anti-inflammatory Effects

Studies have shown that this compound can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). It significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 at certain concentrations.

The mechanism through which this compound exerts its biological effects is suggested to involve:

  • Interaction with Biological Targets : The presence of halogen substituents allows for strong interactions with various biological molecules.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory and proliferative pathways.

Data Table: Biological Activities and Effects

Activity Effect Reference
AntimicrobialInhibits growth of Gram-positive/negative bacteria
AnticancerReduces proliferation in cancer cell lines
Anti-inflammatoryDecreases TNF-α and IL-6 production
CytotoxicityLow toxicity observed in PBMC cultures

Study on Antimicrobial Activity

A study conducted on various triazole derivatives including this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Study on Anti-inflammatory Effects

In another investigation involving PBMCs stimulated by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in TNF-α production by approximately 50%, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole?

A common approach involves refluxing a hydrazide derivative with a substituted benzaldehyde in a polar aprotic solvent (e.g., DMSO or ethanol) under acidic catalysis. For example, analogous triazoles are synthesized by reacting 4-amino-3,5-bis(halophenoxy)-1,2,4-triazole with benzaldehyde derivatives in ethanol containing glacial acetic acid, followed by solvent evaporation and crystallization . Adapting this method, the 3,4-difluorophenylmethyl group can be introduced via nucleophilic substitution or coupling reactions. Purification typically involves recrystallization from water-ethanol mixtures, yielding ~65% purity, with further optimization required for higher yields .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • HPLC : To assess purity (>98% by area normalization) and detect impurities .
  • NMR spectroscopy : For structural confirmation, particularly ¹H and ¹³C NMR to resolve bromine and fluorine substituents.
  • Melting point analysis : To verify consistency with literature values (e.g., 141–143°C for analogous triazoles) .
  • Elemental analysis : To confirm stoichiometry (C, H, N, Br, F percentages) .

Q. How can researchers ensure the compound’s stability during storage?

Store in airtight containers under inert gas (e.g., nitrogen) in a dry, ventilated environment, avoiding light and temperatures above 25°C. Similar triazole derivatives degrade via hydrolysis or oxidation; thus, moisture-sensitive handling and desiccants are recommended .

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in reported synthetic yields?

Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Systematic optimization using design-of-experiments (DoE) approaches can identify critical parameters. For example, ceric ammonium nitrate (CAN) as a catalyst in ethanol at 95–100°C improves yields in triazole syntheses by enhancing cyclization efficiency . Comparative studies of substituent effects (e.g., electron-withdrawing vs. donating groups on the benzyl moiety) can also explain reactivity differences .

Q. How can X-ray crystallography elucidate the compound’s structural and electronic properties?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example, in 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole, SCXRD revealed a planar triazole ring with π-π stacking between phenyl substituents, influencing stability and reactivity . For the target compound, SCXRD could clarify steric effects of the 3,4-difluorophenylmethyl group and bromine’s electronic impact on aromaticity.

Q. What strategies are employed to evaluate biological activity in vitro?

  • Cytotoxicity assays : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays to measure cell viability and membrane integrity .
  • Oxidative stress profiling : Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) assays to assess pro-oxidant or antioxidant effects .
  • Antifungal activity : Agar dilution or microbroth dilution methods, comparing inhibitory concentrations (MIC) against reference strains .

Q. How do structural modifications influence structure-activity relationships (SAR)?

SAR studies involve synthesizing analogs with varied substituents (e.g., replacing bromine with chlorine or altering the benzyl group’s fluorination pattern). For example, replacing the 3,4-difluorophenyl group with a 2,6-difluorophenyl moiety in related triazoles significantly altered antifungal potency due to differences in lipophilicity and target binding . Computational docking studies (e.g., molecular dynamics simulations) can further predict binding affinities to enzymes like CYP51 in fungal pathogens .

Q. What advanced spectroscopic techniques resolve ambiguities in reaction mechanisms?

  • In situ FTIR : Monitors intermediate formation during synthesis (e.g., hydrazone intermediates in triazole cyclization) .
  • LC-MS/MS : Identifies transient byproducts and degradation pathways under varying pH or temperature conditions .
  • DFT calculations : Predict thermodynamic feasibility of reaction steps (e.g., energy barriers for cyclization or halogenation) .

Data Contradiction and Optimization

Q. How can conflicting data on biological activity be reconciled?

Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Standardized protocols (e.g., CLSI guidelines for antifungal testing) and triplicate replicates under controlled conditions are critical. For example, Epoxiconazole analogs showed variable activity against Candida spp. depending on inoculum size, necessitating protocol harmonization . Meta-analyses of published data can identify trends obscured by experimental noise.

Q. What strategies optimize reaction scalability without compromising yield?

Continuous-flow reactors improve heat/mass transfer for exothermic reactions (e.g., bromination). Catalyst recycling (e.g., immobilized CAN on silica) reduces costs in multi-step syntheses . Solvent selection (e.g., switching from ethanol to acetonitrile) enhances solubility of intermediates, as seen in analogous triazole syntheses .

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